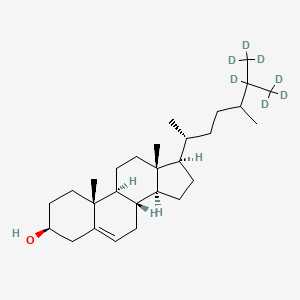

(24Rac)-Campesterol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H48O |

|---|---|

Molecular Weight |

407.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |

InChI Key |

SGNBVLSWZMBQTH-IMAWIAHVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (24Rac)-Campesterol-d7: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24Rac)-Campesterol-d7 is a deuterated form of campesterol, a common phytosterol found in various plants.[1] Its structural similarity to cholesterol makes it a valuable tool in biomedical and pharmaceutical research, particularly in studies involving cholesterol metabolism and absorption. The incorporation of seven deuterium atoms in its side chain provides a distinct mass shift, making it an excellent internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic studies.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its structure elucidation, and insights into its application in relevant biological pathways.

Chemical Properties

This compound is a white or off-white solid. Its fundamental chemical and physical properties are summarized in the table below. The presence of deuterium atoms increases its molecular weight compared to the non-labeled campesterol.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₁D₇O | [3] |

| Molecular Weight | 407.72 g/mol | [3] |

| Exact Mass | 407.414453372 Da | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform. | |

| Storage | Store at -20°C for long-term stability. |

Structure and Synthesis

The structure of this compound consists of a tetracyclic steroid core with a hydroxyl group at the C-3 position and a deuterated alkyl side chain at C-17. The "d7" designation indicates that seven hydrogen atoms on the terminal isopropyl group of the side chain have been replaced by deuterium. The "(24Rac)" indicates a racemic mixture at the C-24 position, meaning both the (24R) and (24S) epimers are present.

A general synthetic approach for preparing side-chain deuterated phytosterols involves the coupling of a deuterated synthon to a steroidal aldehyde.[4] For this compound, this would typically involve the synthesis of a deuterated isopropyl Grignard or a similar organometallic reagent, which is then reacted with a suitable steroidal ketone or aldehyde precursor to construct the deuterated side chain.

Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of this compound rely on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule, which aids in confirming the location of the deuterium labels.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) is recommended.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., hexane).

-

To enhance volatility and improve chromatographic separation, derivatize the hydroxyl group by converting it to a trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60-70°C for 30 minutes.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the derivatized sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Ramp to 300°C at 5°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range of m/z 50-600.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Expected Results and Interpretation:

The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak ([M]⁺) at m/z 479, which is 7 mass units higher than the non-deuterated analogue. Key fragmentation patterns for sterols involve the loss of the TMS group, water, and characteristic cleavages of the steroid nucleus and side chain. The fragmentation of the deuterated side chain will show a corresponding mass shift, confirming the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information about the carbon-hydrogen framework of the molecule and to confirm the specific sites of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution of the complex steroid signals.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the terminal isopropyl protons in the side chain (which typically appear as doublets around 0.8-0.9 ppm) will be indicative of deuteration at these positions.

-

The rest of the proton signals for the steroid nucleus and the remainder of the side chain should be consistent with the campesterol structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The signals for the deuterated carbons (C-26, C-27, and C-28) will be significantly broadened and may appear as multiplets due to carbon-deuterium coupling, or may be absent depending on the spectrometer setup. This provides direct evidence for the location of the deuterium labels.

-

Expected ¹H and ¹³C NMR Chemical Shifts:

The following table provides the expected chemical shifts for the key protons and carbons of the non-deuterated campesterol side chain in CDCl₃. For this compound, the signals for the deuterated positions will be absent or significantly altered in the respective spectra.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 21 | ~0.92 (d) | ~18.8 |

| 26 | ~0.85 (d) | ~19.8 |

| 27 | ~0.78 (d) | ~17.6 |

| 28 | ~0.80 (d) | ~15.4 |

Signaling Pathways and Biological Relevance

Campesterol, and by extension its deuterated analogue used in tracer studies, is involved in important biological pathways, primarily related to cholesterol metabolism and plant steroid hormone biosynthesis.

Cholesterol Absorption Pathway

Campesterol competes with cholesterol for absorption in the intestine.[5] Both sterols are incorporated into micelles and taken up by enterocytes via the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[5] Inside the cell, they are packaged into chylomicrons for transport into the bloodstream. However, most of the absorbed plant sterols are actively pumped back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8.[6] This competitive inhibition of cholesterol absorption is the basis for the cholesterol-lowering effect of phytosterols.

Brassinosteroid Biosynthesis Pathway

In plants, campesterol is a crucial precursor for the synthesis of brassinosteroids, a class of steroid hormones that regulate plant growth and development.[7] The biosynthetic pathway involves a series of hydroxylation and oxidation reactions to convert campesterol into the active brassinosteroid, brassinolide.

Conclusion

This compound is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties and the distinct mass difference from its endogenous counterpart allow for precise and accurate quantification in complex biological matrices. The experimental protocols outlined in this guide provide a robust framework for the structural verification and analysis of this and other deuterated sterols. Furthermore, understanding its role in key biological pathways, such as cholesterol absorption and brassinosteroid synthesis, is crucial for designing and interpreting studies in drug development, nutrition, and plant biology.

References

- 1. Manipulating brassinosteroid signaling pathway to genetically improve horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Campesterol | Instalab [instalab.com]

- 6. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Significance of Deuterated Campesterol in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, particularly in the study of cholesterol homeostasis, the use of stable isotope-labeled compounds has revolutionized our ability to trace and quantify metabolic fluxes in vivo. Among these, deuterated campesterol has emerged as a pivotal tool for elucidating the dynamics of intestinal cholesterol absorption and the broader pathways of sterol metabolism. This technical guide provides a comprehensive overview of the biological significance, experimental application, and data interpretation related to the use of deuterated campesterol in metabolic studies. By offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of lipid metabolism and cardiovascular disease.

Campesterol, a plant sterol structurally similar to cholesterol, is exclusively derived from dietary sources in humans.[1] Its absorption from the intestine utilizes the same transport machinery as cholesterol, primarily the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2] This shared pathway makes campesterol an excellent biomarker for cholesterol absorption.[3][4][5] When campesterol is labeled with deuterium, a stable, non-radioactive isotope of hydrogen, it becomes a powerful tracer that can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[6][7] This allows for precise quantification of its absorption, distribution, and excretion, providing a direct window into the efficiency of intestinal sterol uptake and the effects of therapeutic interventions.[8][9]

The use of deuterium-labeled tracers offers significant advantages over traditional radioisotopes, primarily in terms of safety.[6][7] The absence of radioactivity makes these tracers suitable for use in a wider range of human subjects, including women of child-bearing age, and simplifies laboratory handling procedures.[6][7] Furthermore, the high sensitivity and specificity of modern mass spectrometry techniques enable the detection of minute quantities of deuterated campesterol and its metabolites, providing robust and reproducible data.[10]

Core Principles of Deuterated Campesterol Tracer Studies

Metabolic studies employing deuterated campesterol are founded on the tracer dilution principle. A known amount of deuterated campesterol is administered to a subject, and its appearance and distribution in various biological compartments (e.g., plasma, feces) are monitored over time. By measuring the ratio of labeled to unlabeled campesterol, researchers can calculate key kinetic parameters.

The primary application of deuterated campesterol is the measurement of fractional cholesterol absorption . Since both sterols compete for and share the same absorption pathway, the fractional absorption of deuterated campesterol provides a reliable surrogate for the fractional absorption of dietary and biliary cholesterol.[8] This is a critical parameter in understanding individual variations in cholesterol metabolism and the response to lipid-lowering therapies.

Data Presentation: Quantitative Insights from Deuterated Campesterol Studies

The use of deuterated campesterol has yielded valuable quantitative data on sterol absorption in various populations and under different physiological and pharmacological conditions. The following tables summarize key findings from studies that have utilized this powerful tracer methodology.

| Population/Condition | Tracer Used | Fractional Campesterol Absorption (%) | Fractional Cholesterol Absorption (%) | Reference |

| Healthy Volunteers | [6,7,7-2H3]campesterol | 16 ± 3 | 43 ± 3 | [3] |

| Patients with Phytosterolemia | [6,7,7-2H3]campesterol | 24 ± 4 | 53 ± 4 | [3] |

Table 1: Fractional Absorption of Campesterol and Cholesterol in Healthy Volunteers and Patients with Phytosterolemia. Data are presented as mean ± SD.

| Intervention | Effect on Sterol Absorption | Quantitative Change | Reference |

| Sitostanol Treatment (0.5 g t.i.d.) in Phytosterolemia Patients | Reduction in cholesterol absorption | 24% and 44% reduction in two patients | [3] |

| Ezetimibe Treatment (10mg) | Reduction in plasma campesterol | 24.3% reduction | [4] |

| Ezetimibe (10mg) and Simvastatin (20mg) Co-administration | Decrease in fractional cholesterol absorption | 59% decrease | [11] |

Table 2: Effects of Interventions on Sterol Absorption as Measured by or in conjunction with Deuterated Sterol Tracers.

| Parameter | Cholesterol | Campesterol | Sitosterol | Reference |

| Plasma Concentration (mg/dl) | 167.5 (50) | 0.50 (0.22) | 0.30 (0.10) | [12] |

| Biliary Secretion Rate (mg/h) | 47.7 (17.5) | 0.76 (0.54) | 1.23 (0.87) | [12] |

| Hepatic Clearance (dl/h) | 0.31 (0.18) | 2.11 (2.51) | 4.97 (4.70) | [12] |

Table 3: Comparative Hepatic Clearance of Cholesterol, Campesterol, and Sitosterol in Healthy Subjects. Data are presented as mean (SD).

Experimental Protocols

The successful implementation of metabolic studies with deuterated campesterol requires meticulous attention to detail in experimental design and execution. The following sections provide detailed methodologies for key aspects of these studies.

Synthesis of Deuterated Campesterol

A common method for the synthesis of deuterated sterols involves the introduction of deuterium at specific positions of the sterol molecule. For instance, [6,7,7-2H3]campesterol can be synthesized from a Δ(5)-sterol precursor. The process involves:

-

Preparation of the 6-oxo-3α,5α-cyclosteroid derivative of the starting sterol.

-

Base-catalyzed exchange in the presence of deuterium oxide (D2O) to introduce two deuterium atoms at the C-7 position.

-

Reduction of the 6-oxo group using sodium borodeuteride to introduce a third deuterium atom at the C-6 position.

-

Rearrangement of the resulting [6,7,7-2H3]6α-hydroxy-3α,5α-cyclosteroid to yield the desired [6,7,7-2H3]-Δ(5) sterol.

In Vivo Metabolic Study Protocol (Human)

This protocol outlines a typical design for a human study to measure fractional sterol absorption using deuterated campesterol.

1. Subject Preparation:

-

Subjects are typically admitted to a metabolic ward to ensure dietary control.

-

A constant diet with a known amount of cholesterol and plant sterols is provided for a set period before and during the study.

2. Tracer Administration:

-

A precisely weighed mixture of deuterated sterols, such as [6,7,7-2H3]campesterol, and a non-absorbable marker like [5,6,22,23-2H4]sitostanol or chromic oxide, is prepared.[3]

-

The tracer cocktail is solubilized in a suitable vehicle, such as vegetable oil, and administered orally to the subject, often with a standardized meal.[13]

3. Sample Collection:

-

Fecal Collection: All feces are collected for a defined period, typically from day 5 to day 7 after tracer administration, to allow for complete intestinal transit.[3] The collected samples are stored frozen at -20°C until analysis.[13]

-

Blood Collection: Blood samples are collected at specified time points to measure plasma concentrations of the deuterated tracer and other relevant biomarkers.

4. Sample Preparation for GC-MS Analysis:

Fecal Sample Preparation:

-

Feces are desiccated in a vacuum oven at 80°C overnight to determine the total dry weight.[13]

-

A known amount of the dried and powdered feces (e.g., ~100 mg) is placed in a glass tube.[13]

-

An internal standard (e.g., 5α-cholestane) is added to each tube.

-

The sample is saponified by adding 2 ml of 95% ethanol and 200 µl of 50% KOH and incubating at 60°C for 3 hours with periodic vortexing.[13]

-

Sterols are extracted by adding 2 ml of hexane, vortexing, adding 2 ml of water, vortexing again, and centrifuging to separate the phases.[13]

-

The upper hexane phase is transferred to a clean vial and the solvent is evaporated under a stream of nitrogen.[13]

-

The dried extract is resuspended in a small volume of hexane for GC-MS analysis.[13]

Plasma Sample Preparation:

-

A known volume of plasma (e.g., 200 µl) is mixed with deuterated internal standards.[14]

-

Lipids are extracted using a methanol:dichloromethane mixture.[14]

-

The extract is hydrolyzed using an alkaline solution to cleave sterol esters.[14]

-

Sterols are isolated using solid-phase extraction (SPE).[14]

-

The purified sterols are derivatized (e.g., silylated) to improve their volatility and chromatographic properties for GC-MS analysis.

5. GC-MS Analysis:

-

The prepared samples are injected into a gas chromatograph coupled to a mass spectrometer.

-

The GC separates the different sterols based on their retention times.

-

The MS detects and quantifies the different isotopologues of campesterol (unlabeled and deuterated) based on their mass-to-charge ratios.

-

Selected ion monitoring (SIM) is often used to enhance the sensitivity and specificity of the detection of the deuterated tracer.[7]

6. Calculation of Fractional Absorption:

-

The fractional absorption of campesterol is calculated from the intestinal disappearance of the deuterated tracer relative to the non-absorbable marker in the feces.[3]

-

The formula used is typically:

-

Fractional Absorption (%) = 100 * [1 - (Tracer in feces / Non-absorbable marker in feces) / (Tracer in dose / Non-absorbable marker in dose)]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Conclusion

The use of deuterated campesterol as a metabolic tracer represents a significant advancement in the study of cholesterol and plant sterol metabolism. Its safety, combined with the precision of modern analytical techniques, allows for detailed and reliable quantification of sterol absorption and kinetics in humans. This in-depth technical guide has provided a comprehensive overview of the biological significance, experimental methodologies, and data interpretation associated with deuterated campesterol studies. The presented quantitative data, detailed protocols, and visual diagrams of key pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and implementation of future metabolic studies and contributing to the development of novel therapeutic strategies for managing dyslipidemia and cardiovascular disease.

References

- 1. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 2. researchgate.net [researchgate.net]

- 3. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ezetimibe Effectively Reduces Plasma Plant Sterols in Patients With Sitosterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of ezetimibe on markers of synthesis and absorption of cholesterol in high-risk patients with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of fecal neutral sterol(FNS) excretion and fractional cholesterol absorption(FCA) using the dua... [protocols.io]

- 14. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (24Rac)-Campesterol-d7: Isotopic Labeling, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (24Rac)-Campesterol-d7, a deuterium-labeled internal standard crucial for the accurate quantification of its non-labeled counterpart, campesterol. This document delves into its chemical properties, common applications, and detailed experimental protocols for its use in mass spectrometry-based analyses.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled version of campesterol, a common phytosterol found in plants. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This mass difference allows it to be distinguished from endogenous campesterol by mass spectrometry, making it an ideal internal standard for quantitative studies. The "(24Rac)" prefix denotes a racemic mixture at the 24th carbon position, meaning it contains both the (24R) and (24S) epimers.

Its primary application lies in its use as a tracer and an internal standard for highly accurate quantification of campesterol and other related phytosterols in various biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Quantitative Data

The following tables summarize the typical quantitative data for this compound. It is important to note that these values may vary between different commercial suppliers and specific batches. Always refer to the certificate of analysis provided by the supplier for lot-specific data.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₂₈H₄₁D₇O |

| Molecular Weight | ~407.72 g/mol |

| CAS Number | 2483832-11-5 |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment (Representative Values)

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d1-d7) |

| Deuterium Incorporation | Predominantly d7 |

Signaling and Metabolic Pathways

Campesterol plays a significant role in several biological pathways, most notably in cholesterol metabolism and absorption. The diagram below illustrates a simplified overview of the campesterol biosynthesis pathway.

Caption: Simplified biosynthetic pathway of campesterol in plants.

Experimental Protocols

The following is a detailed methodology for the quantification of campesterol in a biological matrix (e.g., plasma or serum) using this compound as an internal standard, followed by GC-MS analysis.

Materials and Reagents

-

This compound solution (e.g., 1 mg/mL in ethanol)

-

Unlabeled campesterol standard

-

Hexane, Ethanol, Methanol (HPLC grade)

-

Potassium hydroxide (KOH)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Experimental Workflow

The general workflow for sample preparation and analysis is depicted below.

Caption: General workflow for campesterol quantification using an internal standard.

Detailed Procedure

-

Sample Preparation and Internal Standard Spiking:

-

To 100 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution (e.g., 10 µg).

-

-

Saponification (Alkaline Hydrolysis):

-

Add 1 mL of 1 M ethanolic KOH to the sample.

-

Vortex the mixture and incubate at 60°C for 1 hour to hydrolyze the sterol esters.

-

Allow the sample to cool to room temperature.

-

-

Extraction:

-

Add 1 mL of deionized water and 3 mL of hexane to the tube.

-

Vortex vigorously for 2 minutes and then centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the extraction step twice more, combining the hexane layers.

-

-

Evaporation:

-

Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the sterols.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor the characteristic ions for campesterol-TMS and campesterol-d7-TMS.

-

-

-

Quantification:

-

Prepare a calibration curve using known amounts of unlabeled campesterol standard and a fixed amount of the this compound internal standard, following the same preparation steps.

-

Calculate the ratio of the peak area of the analyte (campesterol) to the peak area of the internal standard (campesterol-d7) for both the samples and the calibrators.

-

Determine the concentration of campesterol in the samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, clinical chemistry, and drug development. Its use as an internal standard allows for the precise and accurate quantification of campesterol, which is vital for studies investigating cholesterol absorption, phytosterolemia, and the effects of dietary interventions. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in laboratory settings.

References

The Pivotal Role of (24Rac)-Campesterol-d7 in Advancing Nutritional Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nutritional science, the accurate quantification of phytosterols is paramount to understanding their impact on human health, particularly their well-documented cholesterol-lowering effects. (24Rac)-Campesterol-d7, a deuterium-labeled analog of the common phytosterol campesterol, has emerged as an indispensable tool in this field. Its primary application is as a tracer and a high-fidelity internal standard for quantitative analyses using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The incorporation of stable isotopes provides a robust method for correcting analytical variability during sample preparation and analysis, thereby ensuring the precision and accuracy of phytosterol measurements in complex biological matrices. This technical guide delineates the critical role of this compound in nutritional research, providing detailed experimental protocols, quantitative performance data, and a visualization of the metabolic pathways it helps to elucidate.

Core Applications in Nutritional Science

This compound serves two principal functions in nutritional science research:

-

Internal Standard for Accurate Quantification: Due to its structural and chemical similarity to endogenous campesterol, this compound is an ideal internal standard. It co-elutes with the unlabeled analyte and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for the precise quantification of campesterol and other phytosterols by correcting for losses during sample extraction and derivatization, as well as for variations in instrument response.

-

Tracer for Metabolic Studies: As a stable isotope-labeled tracer, this compound can be administered to subjects to study the bioavailability, absorption, distribution, metabolism, and excretion of dietary campesterol. By tracking the fate of the deuterated molecule, researchers can gain insights into the intricate mechanisms governing phytosterol handling in the body.

Quantitative Analysis of Phytosterols using this compound

The use of this compound as an internal standard is integral to validated analytical methods for phytosterol quantification in various biological samples, including plasma, serum, and tissues. These methods are crucial for clinical trials and nutritional studies investigating the efficacy of phytosterol-enriched foods and supplements.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative performance of analytical methods for phytosterol analysis, which are achievable through the use of deuterated internal standards like this compound.

Table 1: Linearity and Sensitivity of Phytosterol Analysis by Mass Spectrometry

| Analyte | Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | LOD (µg/mL) | Reference |

| Campesterol | HPLC-DAD | 1.67 - 21.44 | 1.67 | 0.55 | [3] |

| Stigmasterol | HPLC-DAD | 1.83 - 23.33 | 1.83 | 0.61 | [3] |

| β-Sitosterol | HPLC-DAD | 2.05 - 26.25 | 2.05 | 0.68 | [3] |

| 24(S)-HC (plasma) | LC-MS/MS | 1 - 200 (ng/mL) | 1 (ng/mL) | - | [4] |

| 24(S)-HC (CSF) | LC-MS/MS | 0.025 - 5 (ng/mL) | 0.025 (ng/mL) | - | [4] |

| Phytosterols | FC-MS/MS | 0.05 - 50 | 0.05 | 0.005 - 0.05 | [5] |

Table 2: Precision and Recovery in Phytosterol Quantification

| Analyte | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |

| Campesterol | HPLC-DAD | < 2.93 | < 2.93 | 90.03 - 104.91 | [3] |

| Stigmasterol | HPLC-DAD | < 2.93 | < 2.93 | 90.03 - 104.91 | [3] |

| β-Sitosterol | HPLC-DAD | < 2.93 | < 2.93 | 90.03 - 104.91 | [3] |

| Various Sterols | GC-MS/MS | < 15 | < 15 | 88 - 117 | [6] |

Experimental Protocols

The accurate quantification of campesterol and other phytosterols from biological matrices requires a multi-step process. The following sections provide a detailed, composite methodology for the analysis of plasma phytosterols using this compound as an internal standard, adaptable for both GC-MS and LC-MS/MS platforms.

Experimental Workflow

Caption: General workflow for phytosterol analysis using an internal standard.

Detailed Methodologies

1. Sample Preparation

-

Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of this compound in a suitable solvent (e.g., ethanol) to achieve a final concentration appropriate for the analytical range of the instrument.

-

Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide to the sample. Vortex thoroughly and incubate at 60°C for 1 hour to hydrolyze the sterol esters to free sterols.[6]

-

Liquid-Liquid Extraction: After cooling the sample to room temperature, add 1 mL of deionized water. Extract the non-saponifiable lipids (containing free sterols) by adding 3 mL of n-hexane, followed by vigorous vortexing for 1 minute and centrifugation (e.g., 1000 x g for 5 minutes) to separate the phases.[6]

-

Solvent Evaporation: Carefully transfer the upper organic layer (n-hexane) to a clean tube. Repeat the extraction two more times, combining the organic layers. Evaporate the pooled n-hexane to dryness under a gentle stream of nitrogen.

2. Derivatization (for GC-MS Analysis)

-

To render the sterols volatile for GC analysis, derivatization is necessary.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.[6]

3. Instrumental Analysis

a) GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Monitored Ions: Specific m/z values for the TMS derivatives of campesterol and campesterol-d7.

-

b) LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of methanol and water with a small amount of formic acid or ammonium formate.[7]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[5][8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for campesterol and campesterol-d7 would need to be optimized on the specific instrument. A common transition for phytosterols involves the loss of water from the protonated molecule [M+H-H₂O]⁺.[5]

-

4. Data Analysis and Quantification

-

The concentration of campesterol in the sample is determined by calculating the ratio of the peak area of the endogenous campesterol to the peak area of the this compound internal standard.

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of campesterol and a fixed concentration of the internal standard. The concentration of campesterol in the unknown samples is then interpolated from this calibration curve.

Signaling Pathways and Logical Relationships

Campesterol, due to its structural similarity to cholesterol, directly competes with it for intestinal absorption. This competitive inhibition is a key mechanism behind the cholesterol-lowering effect of phytosterols. The use of this compound as a tracer allows for the detailed investigation of this pathway.

Intestinal Sterol Absorption and Efflux

Caption: Competitive absorption of cholesterol and campesterol in the enterocyte.

This diagram illustrates the key players in intestinal sterol absorption. Both cholesterol and campesterol are incorporated into mixed micelles in the intestinal lumen and are taken up by the enterocyte via the Niemann-Pick C1-Like 1 (NPC1L1) transporter. Inside the cell, cholesterol is preferentially esterified by Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) and packaged into chylomicrons for transport into the bloodstream. A significant portion of both cholesterol and, to a greater extent, plant sterols like campesterol, are actively pumped back into the intestinal lumen by the ATP-binding cassette transporters G5 and G8 (ABCG5/G8). This selective efflux mechanism is a primary reason for the lower bioavailability of phytosterols compared to cholesterol.

Conclusion

This compound is a cornerstone of modern nutritional research, enabling the accurate and precise quantification of phytosterols in biological systems. Its use as an internal standard in validated GC-MS and LC-MS/MS methods provides the high-quality data necessary for understanding the health effects of dietary phytosterols. Furthermore, as a tracer, it facilitates the elucidation of the metabolic pathways governing sterol absorption and metabolism. The methodologies and data presented in this guide underscore the indispensable role of this compound for researchers, scientists, and drug development professionals working to unravel the complex interplay between diet and human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simultaneous determination three phytosterol compounds, campesterol, stigmasterol and daucosterol in Artemisia apiacea by high performance liquid chromatography-diode array ultraviolet/visible detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. harvest.usask.ca [harvest.usask.ca]

The Gold Standard Tracer: An In-Depth Technical Guide to (24Rac)-Campesterol-d7 in In Vivo Campesterol Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (24Rac)-Campesterol-d7 as a stable isotope tracer for elucidating the complex in vivo metabolism of campesterol. By leveraging the power of deuterated tracers, researchers can accurately quantify key metabolic events, including intestinal absorption, biliary secretion, and hepatic clearance, offering invaluable insights for drug development and clinical research in the field of sterol metabolism and cardiovascular disease.

Introduction to Campesterol Metabolism and the Role of Tracers

Campesterol, a prominent plant sterol, shares structural similarity with cholesterol and competes with it for intestinal absorption. Understanding the metabolic fate of campesterol is crucial for evaluating its impact on cholesterol homeostasis and its potential as a therapeutic target. Stable isotope-labeled tracers, such as this compound, have emerged as the gold standard for in vivo metabolic studies. These tracers are non-radioactive and safe for human use, allowing for precise and direct measurement of metabolic fluxes.[1][2]

The use of deuterated campesterol enables researchers to distinguish the exogenously administered tracer from endogenous campesterol, facilitating the accurate quantification of its absorption and subsequent metabolic pathways. This approach overcomes the limitations of indirect methods and provides a dynamic view of sterol trafficking in the body.

Quantitative Data on Sterol Metabolism

The following tables summarize key quantitative data from studies investigating the metabolism of campesterol and other sterols, highlighting the differences in their absorption and clearance rates.

Table 1: Comparative Absorption Rates of Different Sterols in Humans

| Sterol | Absorption Rate (%) | Reference |

| Cholesterol | 40 - 60 | [3] |

| Campesterol | 9 - 18 | [3] |

| Sitosterol | 4 - 8 | [3] |

| Campestanol | 12.5 |

Table 2: Plasma Concentrations, Biliary Secretion, and Hepatic Clearance of Sterols in Healthy Subjects

| Sterol | Plasma Concentration (mg/dL, mean ± SD) | Biliary Secretion Rate (mg/h, mean ± SD) | Hepatic Clearance (dL/h, mean ± SD) | Reference |

| Cholesterol | 167.5 ± 50 | 47.7 ± 17.5 | 0.31 ± 0.18 | [3] |

| Campesterol | 0.50 ± 0.22 | 0.76 ± 0.54 | 2.11 ± 2.51 | [3] |

| Sitosterol | 0.30 ± 0.10 | 1.23 ± 0.87 | 4.97 ± 4.70 | [3] |

Experimental Protocols

This section details the methodologies for conducting in vivo studies using this compound as a tracer to investigate campesterol metabolism. The protocols are synthesized from established research practices.

Protocol for In Vivo Administration and Sampling

This protocol is based on a duodenal perfusion technique to quantify hepatic sterol output.

Materials:

-

This compound (or other deuterated sterols like 2,2,4,4,6-²H₅-campesterol)

-

Lecithin for solubilization

-

Liquid formula (ensure homogeneity)

-

Duodenal perfusion catheter

-

Infusion pump

-

Sample collection tubes (for bile and plasma)

-

Centrifuge

Procedure:

-

Tracer Preparation: Solubilize the deuterated campesterol in lecithin and mix it into a liquid formula. The mixture should be continuously stirred to ensure homogeneity. The exact infusion rates of the deuterated sterol should be determined for each subject.[3]

-

Subject Preparation: Subjects should fast overnight prior to the study. A duodenal perfusion catheter is inserted.

-

Stabilization Period: Allow a four-hour period for gallbladder contraction and stabilization of hepatic bile secretion.[3]

-

Tracer Infusion: Infuse the liquid formula containing the deuterated campesterol at a constant rate using an infusion pump.

-

Sample Collection:

-

Bile: Obtain hourly bile samples for five consecutive hours from the distal and proximal outlets of the duodenal catheter via continuous slow aspiration.[3]

-

Plasma: Collect blood samples at hourly intervals. Centrifuge the blood samples to separate the plasma.

-

-

Sample Storage: Store all bile and plasma samples at -20°C or lower until analysis.

Protocol for Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and quantification of natural and deuterated sterols in plasma and bile samples.

Materials:

-

Internal standards (e.g., deuterated lathosterol, 5α-cholestane)

-

Organic solvents (e.g., methanol, dichloromethane, n-hexane)

-

Potassium hydroxide (KOH) for hydrolysis

-

Solid-phase extraction (SPE) cartridges

-

Derivatization reagent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide - MSTFA)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

Thaw plasma or bile samples.

-

To a known volume of the sample (e.g., 200 µL of plasma), add a precise amount of the deuterated internal standard(s).[4]

-

-

Lipid Extraction and Hydrolysis:

-

Sterol Extraction:

-

Extract the free sterols from the hydrolyzed sample using a liquid-liquid extraction with n-hexane.[5]

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Use an SPE cartridge to isolate the sterols and remove interfering substances.[4]

-

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

Add a derivatization reagent such as MSTFA to the dried extract and heat to form trimethylsilyl (TMS) ethers of the sterols. This step increases the volatility of the sterols for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a capillary column suitable for sterol separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions for the natural and deuterated sterols. For example, for natural and deuterated campesterol, the molecular ions (M⁺) at m/z 472 and m/z 477 (for a +5 deuterium label) can be traced.

-

-

Quantification:

-

Calculate the concentration of the natural and deuterated sterols by comparing the peak areas of their respective ions to the peak area of the internal standard. The ratio of the deuterated tracer to the endogenous compound is used to determine metabolic parameters.

-

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and processes involved in campesterol metabolism studies.

Signaling Pathway of Intestinal Sterol Absorption and Efflux

Caption: Intestinal absorption and efflux of dietary sterols.

Experimental Workflow for In Vivo Campesterol-d7 Tracer Study

Caption: Workflow for a deuterated campesterol tracer study.

Conclusion

The use of this compound as a tracer provides a powerful and precise tool for investigating the in vivo metabolism of campesterol in humans. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust metabolic studies. By applying these methodologies, a deeper understanding of sterol transport and its implications for human health can be achieved, ultimately paving the way for novel therapeutic interventions.

References

- 1. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of deuterated water for measurement of short-term cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling (24Rac)-Campesterol-d7: A Technical Guide to Its Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (24Rac)-Campesterol-d7, a deuterated form of the common plant sterol campesterol. This document covers its commercial availability and explores a plausible synthetic route for its preparation, addressing the increasing interest in deuterated compounds for various research applications, including metabolic studies and as internal standards in mass spectrometry-based analyses.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can obtain this compound for research and development purposes. Below is a summary of known suppliers and their product information.

| Supplier | Product Name | Catalog Number | Purity | Availability |

| MedChemExpress | This compound | HY-N1459S | >98% | In Stock |

| Alchimica | This compound | R02AP5T | Not specified | In Stock |

| MyBioSource | Campesterol D7 Biochemical | MBS668705 | Not specified | In Stock |

| PubChem | This compound | CID 71314484 | Not specified | Lists various vendors |

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a feasible synthetic strategy can be devised based on established methods for the synthesis of deuterated sterol side chains. The IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]. This indicates that the seven deuterium atoms are located on the terminal isopropyl group of the side chain.

A logical and efficient approach to introduce this deuterated moiety is through a Wittig reaction, a powerful method for alkene synthesis from aldehydes or ketones and phosphonium ylides. This strategy involves the preparation of a deuterated phosphonium salt corresponding to the desired side chain, which is then reacted with a suitable sterol precursor containing a C-22 aldehyde.

Proposed Synthetic Pathway

The proposed synthesis can be broken down into two main stages: the preparation of the deuterated side-chain synthon and its subsequent coupling to the sterol core, followed by reduction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the proposed synthesis. These are based on analogous reactions reported in the literature for the synthesis of other deuterated sterols.

Stage 1: Synthesis of the Deuterated Side-Chain Synthon

-

Preparation of d7-Isopropyl Alcohol: Hexadeuterioacetone is reacted with methylmagnesium iodide in diethyl ether, followed by aqueous workup to yield d7-isopropyl alcohol.

-

Preparation of d7-Isopropyl Bromide: The d7-isopropyl alcohol is treated with phosphorus tribromide to afford d7-isopropyl bromide.

-

Preparation of 1-Bromo-3-methyl-d7-butane: The d7-isopropyl bromide is converted to the corresponding Grignard reagent by reaction with magnesium turnings in diethyl ether. This Grignard reagent is then reacted with ethylene oxide to give 3-methyl-d7-butanol, which is subsequently treated with hydrobromic acid to yield 1-bromo-3-methyl-d7-butane.

-

Preparation of d7-Isocaproyltriphenylphosphonium Bromide: 1-Bromo-3-methyl-d7-butane is heated with triphenylphosphine in toluene to produce the desired d7-isocaproyltriphenylphosphonium bromide.

Stage 2: Coupling and Final Product Formation

-

Preparation of 3β-acetoxy-bisnor-5-cholen-22-al from Stigmasterol: Stigmasterol is first protected as its acetate by reaction with acetic anhydride in pyridine. The protected stigmasterol is then subjected to ozonolysis in a mixture of dichloromethane and methanol, followed by a reductive workup with zinc dust and acetic acid to cleave the C22-C23 double bond and yield the C-22 aldehyde.

-

Wittig Reaction: The d7-isocaproyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium in tetrahydrofuran (THF) at low temperature to generate the corresponding ylide. The C-22 aldehyde is then added to the ylide solution, and the reaction mixture is allowed to warm to room temperature to effect the Wittig coupling, forming the deuterated campesterol precursor with a double bond in the side chain.

-

Reduction and Deprotection: The unsaturated side chain of the deuterated campesterol precursor is reduced by catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. Finally, the acetate protecting group at the 3β-position is removed by saponification with potassium hydroxide in methanol to yield this compound. The racemic nature at the C-24 position is a typical outcome of this type of synthesis.

Quantitative Data

The following table summarizes expected yields for each step of the proposed synthesis, based on literature values for similar transformations.

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1.1 | Grignard Reaction | Hexadeuterioacetone | d7-Isopropyl Alcohol | 85-95 |

| 1.2 | Bromination | d7-Isopropyl Alcohol | d7-Isopropyl Bromide | 80-90 |

| 1.3 | Grignard and Bromination | d7-Isopropyl Bromide | 1-Bromo-3-methyl-d7-butane | 60-70 (over 3 steps) |

| 1.4 | Phosphonium Salt Formation | 1-Bromo-3-methyl-d7-butane | d7-Isocaproyltriphenylphosphonium Bromide | >90 |

| 2.1 | Ozonolysis | Stigmasterol Acetate | 3β-acetoxy-bisnor-5-cholen-22-al | 70-80 |

| 2.2 | Wittig Reaction | 3β-acetoxy-bisnor-5-cholen-22-al | d7-Campesterol Precursor Acetate | 50-70 |

| 2.3 | Hydrogenation & Deprotection | d7-Campesterol Precursor Acetate | This compound | >90 |

Logical Relationships in the Synthetic Strategy

The synthesis of this compound is a multi-step process that relies on a convergent approach. The key logical steps are outlined in the diagram below.

Caption: Logical workflow for the synthesis of this compound.

This guide provides a comprehensive overview for researchers and professionals in the field of drug development and metabolic research. The commercial availability of this compound offers a direct route for its acquisition, while the outlined synthetic pathway provides a solid foundation for its laboratory-scale preparation.

References

An In-depth Technical Guide to Phytosterol Analysis Using Stable Isotope Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of phytosterols, with a special focus on the use of stable isotope-labeled internal standards. Accurate and precise measurement of phytosterols is critical for understanding their metabolic effects, verifying the composition of functional foods, and conducting clinical research. The use of stable isotope dilution mass spectrometry is the gold standard for this purpose, offering unparalleled accuracy by correcting for analyte loss during sample preparation and instrumental analysis.

Phytosterol Metabolism and Cholesterol Interaction

Phytosterols are plant-derived sterols structurally similar to cholesterol.[1] Their primary mechanism of action in humans is the reduction of intestinal cholesterol absorption.[2] This occurs through several key processes within the intestine:

-

Micellar Competition: In the intestinal lumen, phytosterols compete with cholesterol for incorporation into mixed micelles, which are essential for transport to the intestinal cells (enterocytes).[3][4] This displacement reduces the amount of cholesterol available for absorption.[1]

-

Transporter Regulation: The uptake of sterols from micelles into enterocytes is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[3][4][5] Phytosterols compete with cholesterol for this transporter.

-

Active Efflux: Once inside the enterocyte, both cholesterol and phytosterols can be actively pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[3][4][5] This efflux process is significantly more efficient for phytosterols than for cholesterol, resulting in very low systemic absorption of phytosterols (less than 5%) compared to cholesterol (50-60%).[5]

-

Esterification and Chylomicron Assembly: Within the enterocyte, sterols are esterified by the enzyme ACAT2 before being packaged into chylomicrons for transport into the circulation.[4] Phytosterols are poor substrates for ACAT2, further limiting their entry into the bloodstream.[6]

The net effect is a reduction in the amount of dietary and biliary cholesterol absorbed, which in turn leads to lower levels of LDL-cholesterol in the blood.[2][3]

Caption: Cholesterol and phytosterol absorption pathway in the intestinal enterocyte.

Analytical Workflow Using Stable Isotope Dilution

The quantitative analysis of phytosterols is a multi-step process. The Isotope Dilution Mass Spectrometry (IDMS) approach involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterium- or ¹³C-labeled phytosterol) at the very beginning of the sample preparation.[7][8] This internal standard behaves identically to the endogenous analyte throughout extraction, purification, derivatization, and injection, allowing for precise correction of any sample loss.

The general workflow is as follows:

Caption: General experimental workflow for phytosterol analysis by ID-GC-MS.

Detailed Experimental Protocols

The following are generalized protocols synthesized from established methods for the analysis of phytosterols in plasma and food matrices.[9][10][11][12]

Protocol 3.1: Analysis of Phytosterols in Human Plasma

-

Sample Preparation and Internal Standard Spiking:

-

Pipette 100-500 µL of plasma or serum into a glass tube with a PTFE-lined screw cap.

-

Add a known amount of the stable isotope-labeled internal standard solution (e.g., deuterium-labeled β-sitosterol, campesterol in ethanol). The amount should be chosen to be close to the expected endogenous concentration of the analytes.

-

Add an antioxidant such as Butylated Hydroxytoluene (BHT) to prevent auto-oxidation during sample workup.[8]

-

-

Saponification (Alkaline Hydrolysis):

-

Extraction of Free Sterols (Unsaponifiables):

-

Add 1 mL of deionized water to the tube.

-

Perform liquid-liquid extraction by adding 3-5 mL of n-hexane, vortexing for 2 minutes, and centrifuging to separate the phases.[11]

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction step two more times, combining the hexane extracts.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40-50°C.

-

-

Derivatization:

-

To the dried residue, add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][11][13]

-

Add 50-100 µL of a solvent like anhydrous pyridine or hexane.

-

Seal the tube tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivatives.[9]

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC): Use a capillary column such as a poly(5% diphenyl/95% dimethylsiloxane) (e.g., Equity-5, DB-5ms).[9] A typical temperature program would start at 150°C, hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.[14]

-

Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[10][11][15] Monitor characteristic ions for the TMS derivatives of each target phytosterol and its corresponding stable isotope-labeled internal standard.

-

Protocol 3.2: Analysis of Phytosterols in an Oil/Fat Matrix

-

Sample Preparation and Internal Standard Spiking:

-

Accurately weigh 50-250 mg of the oil or melted fat into a glass tube.

-

Add the stable isotope-labeled internal standard solution and an antioxidant (BHT).

-

-

Saponification:

-

Add 3-5 mL of 2 M ethanolic KOH.[12]

-

Heat the mixture under reflux at 80-90°C for 60 minutes, or until the solution is clear, indicating complete saponification.

-

Cool to room temperature.

-

-

Extraction of Unsaponifiables:

-

Add an equal volume of water to the saponified mixture.

-

Extract the unsaponifiable fraction three times with 5-10 mL of diethyl ether or n-hexane.[9]

-

Wash the combined organic extracts with water until neutral pH is achieved (to remove excess alkali).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under nitrogen.

-

-

Derivatization and GC-MS Analysis:

-

Follow steps 4 and 5 from Protocol 3.1. The resulting residue can be derivatized and analyzed under the same GC-MS conditions.

-

Quantitative Data and Method Performance

The use of stable isotope dilution GC-MS provides excellent analytical performance. The tables below summarize typical validation parameters reported in the literature for phytosterol analysis.

Table 1: Summary of Method Validation Parameters for Phytosterol Analysis

| Analyte(s) | Matrix | Method | LOD / LOQ | Recovery (%) | Precision (CV%) | Reference(s) |

| Campesterol, Stigmasterol, β-Sitosterol | Cooked/Baked Foods | GC-MS | LOD: <0.24 mg/kg | 81 - 105.1 | <10% (within & between-day) | [16] |

| Multiple Sterols | Human Plasma | GC-MS/MS | LOQ in pg/mL range | 88 - 117 | <15% (intra- & inter-assay) | [11] |

| β-Sitosterol, Campesterol, etc. | Human Plasma | GC-MS (SIM) | - | 76 - 101 | <10% (within & between-day) | [10][17] |

| 7-oxygenated phytosterols | Human Serum | ID-GC-MS | LOQ: 23 pg/mL (7α-OH-Camp) | 92 - 115 | ≤10% | [8] |

| Minor Phytosterols (Lophenol, etc.) | Aloe Vera Gel | LC-MS/MS | LOQ: 2.3-4.1 ng/mL | 95 - 105 | Intra: 2.6-6.4%, Inter: 3.8-7.3% | [18] |

Table 2: Human Sterol Absorption Measured Using Deuterium-Labeled Standards

This table presents data from a study where the absorption of different sterols was measured in healthy volunteers and patients with phytosterolemia using deuterium-labeled tracers.[19]

| Sterol | Absorption in Healthy Volunteers (Mean ± SD) | Absorption in Phytosterolemia Patients (Mean ± SD) |

| Cholesterol | 43 ± 3% | 53 ± 4% |

| Campesterol | 16 ± 3% | 24 ± 4% |

| Sitosterol | 5 ± 1% | 16 ± 1% |

Data sourced from Salen et al. (1989).[19]

Conclusion

The analysis of phytosterols using stable isotope-labeled standards coupled with GC-MS is a robust, sensitive, and highly accurate methodology. It is the preferred method for applications demanding high-quality quantitative data, such as in clinical trials, metabolic studies, and the quality control of functional foods. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to establish and validate phytosterol analysis in their laboratories, ensuring data of the highest integrity for drug development and nutritional science.

References

- 1. researchgate.net [researchgate.net]

- 2. Health interest of cholesterol and phytosterols and their contribution to one health approach: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. GC/EI-MS method for the determination of phytosterols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Campesterol Using (24Rac)-Campesterol-d7 Internal Standard by LC-MS/MS

Objective: To provide a detailed protocol for the accurate and precise quantification of campesterol in various biological and food matrices using (24Rac)-Campesterol-d7 as a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: Phytosterols, such as campesterol, are plant-derived sterols with significant interest in clinical research and the food industry due to their cholesterol-lowering properties. Accurate quantification of these compounds is crucial but can be challenging due to sample complexity and analytical variability. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[1] This method relies on the principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample at the beginning of the preparation process.[1][2] Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar extraction inefficiencies and matrix-induced ion suppression or enhancement, allowing for highly accurate correction and precise quantification.[3][4]

Principle: The protocol employs a saponification step to hydrolyze sterol esters into their free sterol form. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterols from the sample matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the endogenous campesterol to the this compound internal standard and plotting this against a calibration curve.

Detailed Experimental Protocol

This protocol is intended as a comprehensive guide. Researchers should perform internal validation for their specific matrix and instrumentation.

1. Materials and Reagents

-

Standards: this compound, Campesterol, β-Sitosterol, Stigmasterol, Brassicasterol (analytical grade)

-

Solvents: Methanol, Acetonitrile, Isopropanol, Hexane, Chloroform, Toluene (all HPLC or LC-MS grade)

-

Reagents: Potassium Hydroxide (KOH), Acetic Acid, Formic Acid, Ammonium Acetate, Purified Water (Milli-Q or equivalent)

-

Labware: Glass conical centrifuge tubes with screw caps, autosampler vials with inserts, volumetric flasks, pipettes.

2. Standard Solution Preparation

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol or toluene to achieve a 1 mg/mL concentration. Store at -20°C.

-

IS Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the IS stock solution with methanol to reach the desired final concentration for spiking. The optimal concentration should be determined based on the expected endogenous analyte levels.

-

Calibration Standards: Prepare a stock solution of native campesterol (and other phytosterols) at 1 mg/mL in methanol. Perform serial dilutions to create a series of calibration standards ranging from approximately 0.5 ng/mL to 1000 ng/mL. Each calibration standard must be fortified with the IS working solution at the same concentration used for the unknown samples.

3. Sample Preparation The initial sample preparation steps, particularly saponification and extraction, are critical for accurate results. The internal standard must be added before any extraction steps to account for procedural losses.[2]

-

Step 1: Aliquoting and Spiking

-

For liquid samples (e.g., plasma, serum, edible oil), aliquot a precise volume or weight (e.g., 100 µL or 100 mg) into a 15 mL glass screw-cap tube.

-

For solid samples (e.g., ground health supplement pills, food homogenates), use a precise weight.

-

Add a known volume of the this compound IS working solution to each sample, calibrator, and quality control (QC) sample.

-

-

Step 2: Saponification (Hydrolysis)

-

Step 3: Extraction

-

Cool the samples to room temperature.

-

Neutralize the solution, for example, by adding an equal volume of 2M acetic acid.[5]

-

Add 5 mL of hexane to the tube, vortex vigorously for 1 minute, and centrifuge at ~3000 x g for 10 minutes to separate the layers.[5][7][8]

-

Carefully transfer the upper organic (hexane) layer to a clean glass tube.

-

Repeat the extraction twice more, pooling all organic extracts.[5]

-

Alternative Extraction: A Bligh-Dyer extraction using a chloroform:methanol mixture can also be employed.[2][9]

-

-

Step 4: Drydown and Reconstitution

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at approximately 35-40°C.[2][5]

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of a solvent compatible with the LC mobile phase (e.g., 95% methanol or acetonitrile/methanol 50:50 v/v).[2][5]

-

Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. texilajournal.com [texilajournal.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. apps.thermoscientific.com [apps.thermoscientific.com]

- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Campesterol in Human Plasma by GC-MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of campesterol in human plasma. The method utilizes (24Rac)-Campesterol-d7 as an internal standard to ensure high accuracy and precision. Sample preparation involves alkaline saponification to release esterified sterols, followed by liquid-liquid extraction and derivatization to form trimethylsilyl (TMS) ethers. The TMS-derivatized sterols are then analyzed by GC-MS in selected ion monitoring (SIM) mode. This method is suitable for clinical research and drug development applications where accurate measurement of campesterol is required.

Introduction

Campesterol is a phytosterol (plant sterol) that is structurally similar to cholesterol. Its concentration in human plasma is an indicator of intestinal cholesterol absorption.[1] Accurate and precise quantification of campesterol is crucial for studies investigating lipid metabolism, cardiovascular disease risk, and the efficacy of cholesterol-lowering therapies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of sterols due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively corrects for variations during sample preparation and analysis.[4] This application note provides a detailed protocol for the quantification of campesterol in human plasma using GC-MS with this compound.

Experimental Protocols

Materials and Reagents

-

Campesterol standard (Sigma-Aldrich)

-

This compound internal standard (Avantor)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

n-Hexane, GC grade

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco)

-

Human plasma (BioIVT)

-

Deionized water

-

Nitrogen gas, high purity

Equipment

-

Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977B MSD)

-

Autosampler

-

DB-5ms Ultra Inert capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Centrifuge

-

Heating block or water bath

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Glass centrifuge tubes with screw caps

Sample Preparation

-

Aliquoting and Spiking: To a 1.5 mL glass centrifuge tube, add 100 µL of human plasma. Spike with 10 µL of this compound internal standard solution (10 µg/mL in ethanol).

-

Saponification: Add 1 mL of 1 M ethanolic KOH.[5][6] Vortex for 30 seconds and incubate at 60°C for 1 hour to hydrolyze the steryl esters.[2]

-

Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes.[5]

-

Solvent Evaporation: Carefully transfer the upper n-hexane layer to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[2][6] Cap the tube tightly and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) ethers.

GC-MS Analysis

-

GC Conditions:

-

Injector: Splitless mode, 280°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

-

-

MS Conditions:

Calibration and Quantification

Prepare a series of calibration standards by spiking known amounts of campesterol standard into a surrogate matrix (e.g., steroid-free serum) and adding a constant amount of the this compound internal standard. Process the calibration standards alongside the plasma samples. Construct a calibration curve by plotting the peak area ratio of campesterol to the internal standard against the concentration of campesterol. The concentration of campesterol in the plasma samples can then be determined from this calibration curve.

Data Presentation

The following table summarizes the quantitative performance of the method.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery (%) | 95 - 105% |

Experimental Workflow Diagram

References